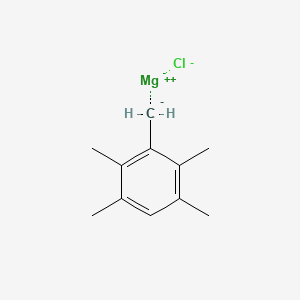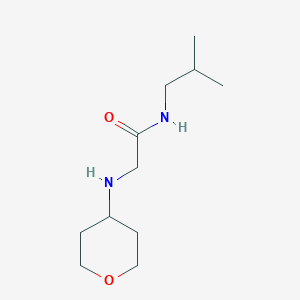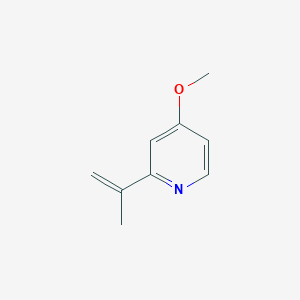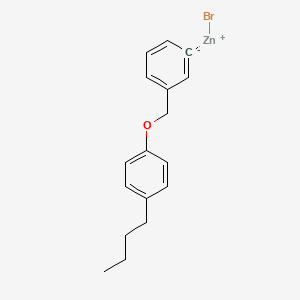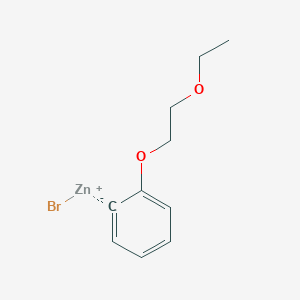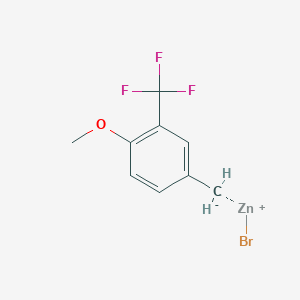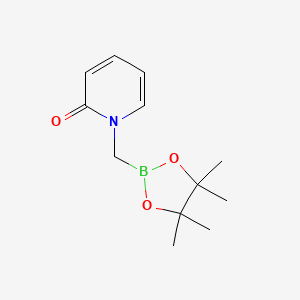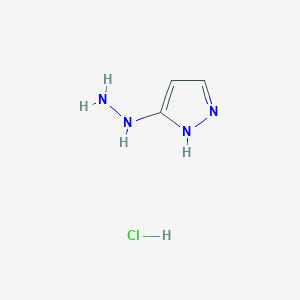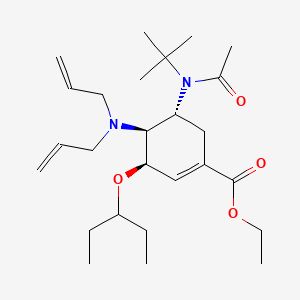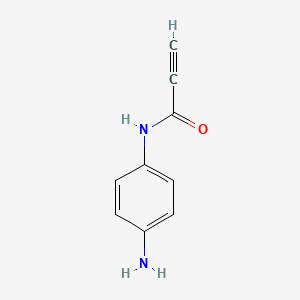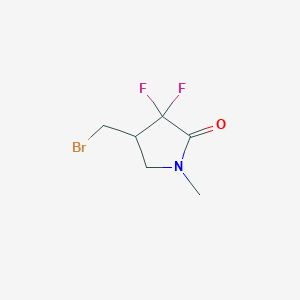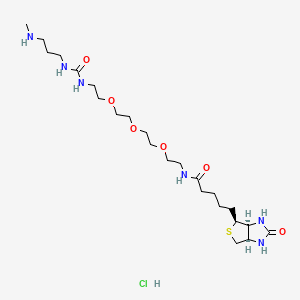
Methyl 5-fluoro-6-formyl-2-methoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-6-formyl-2-methoxynicotinate is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . It is a derivative of nicotinic acid and features a fluorine atom, a formyl group, and a methoxy group attached to the nicotinate structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-formyl-2-methoxynicotinate typically involves the reaction of 5-fluoro-6-methoxynicotinic acid with appropriate reagents to introduce the formyl group. One common method involves the use of formylation reagents such as formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-6-formyl-2-methoxynicotinate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 5-fluoro-6-carboxy-2-methoxynicotinate.
Reduction: Methyl 5-fluoro-6-hydroxymethyl-2-methoxynicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-fluoro-6-formyl-2-methoxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-6-formyl-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. The fluorine atom may enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluoro-6-methoxynicotinate: Lacks the formyl group but shares similar structural features.
Methyl 5-chloro-6-formyl-2-methoxynicotinate: Contains a chlorine atom instead of fluorine.
Methyl 5-bromo-6-formyl-2-methoxynicotinate: Contains a bromine atom instead of fluorine
Uniqueness
Methyl 5-fluoro-6-formyl-2-methoxynicotinate is unique due to the presence of both a fluorine atom and a formyl group, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications .
Propriétés
Formule moléculaire |
C9H8FNO4 |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
methyl 5-fluoro-6-formyl-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H8FNO4/c1-14-8-5(9(13)15-2)3-6(10)7(4-12)11-8/h3-4H,1-2H3 |
Clé InChI |
HXGBGPSXTLPIHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1C(=O)OC)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
